molecular formula C23H28N4O3S2 B1228506 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone

1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone

Cat. No. B1228506
M. Wt: 472.6 g/mol
InChI Key: VKTXJWZOKWXDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone is a sulfonamide.

Scientific Research Applications

Electrochemical Synthesis Applications

Electrochemical synthesis has been a focal point in the utilization of compounds related to 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone. Amani and Nematollahi (2012) demonstrated the electrochemical syntheses of arylthiobenzazoles using the oxidation of similar compounds. They highlighted the role of electrochemically generated p-quinone imine in Michael addition reactions, leading to various substituted compounds. This method offers a unique pathway for synthesizing complex molecules, including those related to the compound (Amani & Nematollahi, 2012).

Synthesis of Heterocyclic Compounds

The compound has relevance in the synthesis of polyfunctionally substituted heterocyclic compounds. Abu-Shanab (2006) explored reactions leading to the formation of pyridine-2-(1H)-thiones containing a sulfone moiety. This work highlights the synthetic versatility of sulfone-containing compounds in creating a variety of biologically active heterocyclic structures (Abu-Shanab, 2006).

Antiviral Research

Compounds structurally related to 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone have been investigated for their potential in antiviral therapy. Al-Masoudi et al. (2007) synthesized a series of piperazinyl-nitroimidazole derivatives and evaluated their anti-HIV activity. The study emphasizes the potential of these compounds in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Mass Spectrometry and Molecular Analysis

The behavior of related compounds under mass spectrometry has been a subject of study. Vogliardi et al. (2005) investigated the behavior of thiazol-benzimidazolones and 2-benzimidazolylsulphanyl ethanones in electrospray conditions, revealing insights into the molecular structure and decomposition pathways of these compounds. This research is crucial for understanding the properties and potential applications of 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone in various scientific fields (Vogliardi, Anichina, Stoyanova, & Traldi, 2005).

properties

Product Name

1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-[1-(2-methylpropyl)benzimidazol-2-yl]sulfanylethanone

InChI

InChI=1S/C23H28N4O3S2/c1-18(2)16-27-21-11-7-6-10-20(21)24-23(27)31-17-22(28)25-12-14-26(15-13-25)32(29,30)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3

InChI Key

VKTXJWZOKWXDQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone
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1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone
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1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone

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